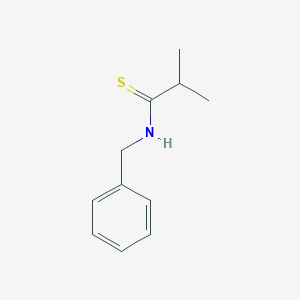

N-Benzyl-2-methylpropanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-benzyl-2-methylpropanethioamide |

InChI |

InChI=1S/C11H15NS/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |

InChI Key |

SCRSXPITJFPLEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=S)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within the N-Benzyl-2-methylpropanethioamide molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying characteristic functional groups. In the analysis of this compound, specific vibrational modes are observed. The FT-IR spectrum of the related compound, N-benzylaniline, shows characteristic peaks for the amine group, such as C-N deformation at 1368 cm⁻¹ and N-H stretching at 3364 cm⁻¹. researchgate.netresearchgate.net The phenyl group also exhibits a characteristic C=C vibration at 1492 cm⁻¹. researchgate.net For carbonyl compounds, a strong and sharp C=O stretching band is typically observed between 1630-1830 cm⁻¹. masterorganicchemistry.com While specific data for this compound is not extensively detailed in the provided results, the general regions for N-H, C-H, and C=S vibrations are of primary interest. The N-H stretch is expected in the region of 3300-3500 cm⁻¹, while C-H stretches from the aromatic and aliphatic parts of the molecule appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The thioamide C=S stretch is a key feature and is typically found in the region of 850-1250 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=S Stretch (Thioamide) | 850-1250 |

| C-N Stretch | 1300-1400 |

| Phenyl Ring C=C Stretch | ~1490-1600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For thioamides, the C=S stretching vibration is also a significant band in the Raman spectrum. In studies of similar molecules, the FT-Raman spectra of N-benzylaniline showed bands for CH₂ wagging at 1361 cm⁻¹. researchgate.net Research on frankfurters, which contain proteins and fats, identified bands for =C-H stretching from unsaturated fatty acids at 3006 cm⁻¹ and CH₂ asymmetric stretching related to proteins and carbohydrates at 2930 cm⁻¹. mdpi.com Amide I and amide III bands, which are relevant to the amide-like structure of thioamides, are observed in the regions of 1645–1685 cm⁻¹ and 1200–1350 cm⁻¹, respectively. mdpi.com Furthermore, studies on dentin modified by 2-hydroxyethylmethacrylate have utilized FT-Raman to observe changes in the C=O and C=C bands. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=S Stretch (Thioamide) | 850-1250 |

| Phenyl Ring C=C Stretch | ~1600 |

| C-N Stretch | 1300-1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule. Although a specific spectrum for this exact compound is not available in the search results, data for the closely related N-benzylbenzamide shows signals for the benzyl (B1604629) CH₂ protons at approximately 4.65 ppm (doublet) and aromatic protons in the range of 7.26-7.79 ppm. rsc.org The NH proton typically appears as a broad singlet. rsc.org The splitting pattern of signals provides information about neighboring protons. libretexts.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH (Thioamide) | Broad singlet | s |

| Aromatic (Phenyl) | 7.2 - 7.5 | m |

| Benzyl CH₂ | ~4.7 | d |

| CH (isopropyl) | ~3.0 | sept |

| CH₃ (isopropyl) | ~1.2 | d |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For the analogous N-benzylbenzamide, the carbonyl carbon (C=O) appears at δ 167.5 ppm, the benzyl CH₂ carbon at δ 44.2 ppm, and the aromatic carbons between δ 127.1 and 138.2 ppm. rsc.org For this compound, the thio-carbonyl carbon (C=S) is expected to be significantly downfield.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S (Thioamide) | >190 |

| Aromatic (Phenyl) | 127 - 140 |

| Benzyl CH₂ | ~50 |

| CH (isopropyl) | ~40 |

| CH₃ (isopropyl) | ~20 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) or electrospray ionization (ESI) would produce a molecular ion peak and a series of characteristic fragment ions.

The fragmentation of thioamides is influenced by the cleavage of bonds adjacent to the thio-carbonyl group and the stability of the resulting fragments. libretexts.org In the case of this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: This is a dominant fragmentation mode for amines and amides. libretexts.orgmiamioh.edu Cleavage of the bond between the nitrogen and the benzyl group would lead to the formation of the stable benzyl cation (C7H7+) at m/z 91.

McLafferty-type Rearrangement: While more common in primary amides, related rearrangements can occur. libretexts.org

Cleavage of the Isopropyl Group: Loss of the isopropyl group (C3H7) from the molecular ion would result in a significant fragment.

Formation of Thioacylium Ion: Cleavage of the N-C bond can produce a thioacylium ion, [C(S)CH(CH3)2]+.

The expected major fragments in the mass spectrum of this compound are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Fragment |

| 193 | Molecular Ion | [C11H15NS]+ |

| 150 | [M - C3H7]+ | [C8H8NS]+ |

| 106 | [C7H7NH]+ | [C7H8N]+ |

| 91 | Benzyl Cation | [C7H7]+ |

| 87 | Thioacylium Ion | [C4H7S]+ |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions of a compound in the solid state. hzdr.dehzdr.de

For a compound like this compound, obtaining a high-quality single crystal is the first crucial step. crystalpharmatech.com Once a suitable crystal is grown, it is analyzed using a single-crystal X-ray diffractometer. The resulting diffraction data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, provides insight into the expected crystal system and space group. vensel.org For instance, many organic molecules of similar size and complexity crystallize in monoclinic or orthorhombic systems. vensel.org The table below presents a hypothetical but representative set of crystallographic data based on similar known structures.

Table 2: Representative Crystallographic Data for an N-Benzyl Thioamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657 |

| b (Å) | 9.3203 |

| c (Å) | 18.2134 |

| α (°) | 90 |

| β (°) | 91.540 |

| γ (°) | 90 |

| Volume (ų) | 1452.1 |

| Z (Molecules per unit cell) | 4 |

Note: Data is representative and based on a known, related structure for illustrative purposes. vensel.org

The crystal structure would confirm the conformation of the molecule, including the planarity of the thioamide group and the orientation of the benzyl and isopropyl substituents. The rotation around the C(S)-N bond is a known characteristic of thioamides, potentially leading to different rotamers in the solid state. rsc.org

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the detailed study of crystal packing. The surface is colored according to different properties, such as dnorm, which highlights regions of close intermolecular contact. mdpi.com

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, summarizing all intermolecular interactions and their relative contributions to the crystal packing. rsc.org For this compound, the analysis would likely reveal several key interactions:

H···H Contacts: Typically, these are the most abundant interactions, covering a large percentage of the molecular surface. nih.govnih.gov

C-H···S Interactions: The sulfur atom of the thioamide group can act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms from neighboring molecules. analis.com.my

N-H···S Hydrogen Bonds: If the thioamide exists in its tautomeric form or if intermolecular N-H bonds are present, these would be strong, directional interactions influencing the packing.

C-H···π Interactions: The electron-rich phenyl ring of the benzyl group can interact with hydrogen atoms from adjacent molecules. analis.com.my

π···π Stacking: Interactions between the phenyl rings of neighboring molecules can also play a role in stabilizing the crystal structure. analis.com.my

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a popular and versatile method used in chemistry and materials science to predict a wide range of properties. For a molecule like N-Benzyl-2-methylpropanethioamide, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide a deep understanding of its fundamental characteristics. nih.gov

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsion) angles.

Given the flexibility of the benzyl (B1604629) and isopropyl groups, this compound can exist in various conformations. Conformational analysis is performed to identify the different stable conformers and to determine their relative energies. Studies on related thioamides have shown that steric and electronic factors play a key role in determining the preference for cis or trans conformations around the C-N bond. rsc.orgrsc.org The presence of bulky substituents, such as the isopropyl group, can significantly influence the rotational barriers and the stability of different isomers. rsc.org For this compound, computational studies would likely reveal a preferred conformation that minimizes steric hindrance between the benzyl and isopropyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=S | 1.65 |

| C-N | 1.35 | |

| N-CH₂ | 1.46 | |

| C-(isopropyl) | 1.53 | |

| Bond Angles (º) | S=C-N | 123.0 |

| C-N-CH₂ | 122.5 | |

| N-C-(isopropyl) | 115.0 | |

| Dihedral Angle (º) | C-S-C-N | ~180 (trans) or ~0 (cis) |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For thioamides, characteristic vibrational bands include the C=S stretching and N-H bending modes. nih.gov

DFT calculations can predict the vibrational spectrum of this compound. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed wavenumbers to achieve better agreement with experimental data. nih.gov A detailed potential energy distribution (PED) analysis can further elucidate the contribution of individual internal coordinates to each vibrational mode. nih.gov

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for this compound This table presents hypothetical data for illustrative purposes. Experimental and specific calculated values for this compound are not available in the cited literature.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) | 3500 | 3360 | ~3350 | N-H stretch |

| ν(C-H, aromatic) | 3150 | 3024 | ~3030 | Aromatic C-H stretch |

| ν(C-H, aliphatic) | 3050 | 2928 | ~2930 | Aliphatic C-H stretch |

| ν(C=S) | 1250 | 1200 | ~1210 | C=S stretch |

| δ(N-H) | 1550 | 1488 | ~1490 | N-H in-plane bend |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for assigning experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

For this compound, these calculations would predict the chemical shifts for the protons and carbons of the benzyl, isopropyl, and thioamide groups. The accuracy of these predictions can be high, especially when appropriate levels of theory and solvent models are used. cdnsciencepub.com Comparing the calculated shifts with experimental data helps to validate the computed structure and provides a deeper understanding of the electronic environment of each nucleus.

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes. Experimental and specific calculated values for this compound are not available in the cited literature.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C=S | ~200 | ~202 | - | - |

| Benzyl CH₂ | ~48 | ~47 | ~4.5 | ~4.6 |

| Aromatic C (ipso) | ~138 | ~137 | - | - |

| Aromatic C (ortho, meta, para) | ~127-129 | ~127-129 | ~7.2-7.4 | ~7.2-7.4 |

| Isopropyl CH | ~55 | ~54 | ~3.0 | ~3.1 |

| Isopropyl CH₃ | ~20 | ~21 | ~1.2 | ~1.3 |

Electronic Structure and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net

For this compound, the MEP analysis would likely show a region of high negative potential around the sulfur atom of the thioamide group, corresponding to its lone pair electrons, making it a likely site for interaction with electrophiles or for hydrogen bonding. nih.gov The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic ring will show a region of negative potential above and below the plane due to the π-electrons. dergipark.org.tr This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deuni-rostock.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-rostock.dewisc.edu This allows for a quantitative understanding of intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. periodicodimineralogia.itdergipark.org.tr

In this compound, NBO analysis reveals significant intramolecular charge transfer and delocalization effects. The interaction between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs is a key indicator of these stabilizing interactions. uni-muenchen.de The energy of these interactions, often calculated using second-order perturbation theory, quantifies the extent of electron delocalization from a donor to an acceptor orbital. wisc.edujournalijar.com A higher interaction energy signifies a more intense interaction and greater stabilization. journalijar.com

The NBO analysis also provides insights into the hybridization of the atoms within the molecule. The composition of the NBOs in terms of their constituent natural hybrid orbitals (NHOs) reveals the s and p character of the bonding orbitals, offering a more nuanced view than simple integer hybridization schemes. uni-muenchen.deresearchgate.net

Table 1: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Thioamide-like Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) S | σ(C-N) | 5.8 |

| LP (1) N | π(C=S) | 12.3 |

| σ(C-H) | σ*(C-N) | 2.1 |

Note: This table is illustrative and based on general principles of NBO analysis on similar structures. Actual values for this compound would require specific computational results.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. crimsonpublishers.comscielo.org.mx These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). semanticscholar.org

Electronegativity (χ) describes the tendency of a molecule to attract electrons. crimsonpublishers.com

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. crimsonpublishers.comsemanticscholar.org A larger HOMO-LUMO energy gap generally corresponds to a harder, more stable, and less reactive molecule. semanticscholar.org

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. semanticscholar.org A higher electrophilicity index indicates a better electrophile. semanticscholar.org

The local reactivity of a molecule can be assessed using Fukui functions (f(r)). wikipedia.org These functions identify the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wikipedia.orgresearchgate.net The condensed Fukui function provides these reactivity insights on an atom-by-atom basis. wikipedia.orgjoaquinbarroso.com

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Ability to accept electrons |

Note: The values for these descriptors for this compound would be obtained from quantum chemical calculations.

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. bohrium.commdpi.com Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. mdpi.comnih.gov The key property for second-order NLO effects is the first hyperpolarizability (β). researchgate.netmdpi.com

Computational studies are instrumental in predicting the NLO properties of molecules. bohrium.com The first hyperpolarizability of this compound can be calculated using quantum chemical methods. researchgate.netrsc.org The magnitude of β is influenced by factors such as intramolecular charge transfer, the strength of donor and acceptor groups, and the nature of the π-conjugated system. nih.govbiointerfaceresearch.com The presence of the thioamide group and the benzyl ring in this compound suggests the potential for significant NLO activity. For comparison, the NLO properties of N-benzyl-2-methyl-4-nitroaniline (BNA) have been studied, highlighting the importance of this class of compounds. nih.govresearchgate.net

Table 3: Calculated NLO Properties of a Representative Organic Molecule

| Property | Value |

| Dipole Moment (μ) | 1.171 D |

| Linear Polarizability (α) | - |

| First Hyperpolarizability (β) | 368.02 × 10⁻³¹ esu |

Note: The values in this table are for a different organic molecule and serve as an example. researchgate.net The actual values for this compound would need to be calculated.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. mdpi.comscielo.org.mx This phenomenon, known as solvatochromism, refers to the change in a substance's color—and more broadly, its electronic absorption and emission spectra—with a change in solvent polarity. d-nb.info

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on a molecule's properties. mdpi.commdpi.com These studies can predict how the absorption maxima, dipole moment, and reactivity descriptors of this compound change in various solvent environments. journalirjpac.comfudutsinma.edu.ng

Generally, an increase in solvent polarity can lead to the stabilization of polar ground or excited states. researchgate.net This stabilization can cause a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) in the absorption spectrum, depending on the relative polarities of the ground and excited states. researchgate.netresearchgate.net Solvent effects can also alter the HOMO-LUMO energy gap, thereby influencing the molecule's reactivity. mdpi.comfudutsinma.edu.ng For instance, polar solvents can enhance the electron-donating or -withdrawing properties of substituent groups. mdpi.com Understanding these solvent effects is crucial for applications where the molecule is used in solution. mdpi.com

Chemical Reactivity and Transformation Studies

N-Debenzylation Reactions

The N-benzyl group in thioamides serves as a protecting group that can be removed under specific conditions. However, its removal can be challenging compared to N-benzyl amines or O-benzyl ethers. organic-chemistry.org

One notable method for the N-debenzylation of N-benzyl amides, which is applicable to their thioamide counterparts, involves the use of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with an oxygen supply. researchgate.net The proposed mechanism for this transformation is believed to be similar to that for the debenzylation of nitrogen-containing heterocycles. It likely proceeds through the formation of a benzylic anion, facilitated by the strong base. This intermediate then reacts with oxygen, leading to cleavage of the N-benzyl bond. researchgate.net

Another approach is the oxidative debenzylation using a combination of an alkali metal bromide (like NaBr) and Oxone as the oxidant. organic-chemistry.org This method operates under mild, transition-metal-free conditions. The reaction is thought to proceed via the formation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical is then oxidized and hydrolyzed to yield the debenzylated product. organic-chemistry.org

Conversely, certain reagents demonstrate the stability of the N-benzyl amide bond under conditions that cleave N-benzyl amine bonds. For instance, treatment with aqueous ceric ammonium (B1175870) nitrate (B79036) can chemoselectively debenzylate N-benzyl tertiary amines while leaving N-benzyl amides intact, highlighting a useful difference in reactivity. rsc.org

Furthermore, the benzylic protons of N-benzyl thioamides exhibit significant acidity. They can be selectively deprotonated using strong bases like butyllithium (B86547) (BuLi) to form thioamide dianions. This reaction creates a nucleophilic center at the benzylic carbon, which can then react with various electrophiles, such as alkyl halides or oxiranes, without cleaving the N-benzyl group itself. nih.gov

Functional Group Transformations of Thioamides

The thioamide group is a versatile functional handle, enabling numerous transformations including S-arylation, N-C(S) bond cleavage, cyclization, and desulfurization.

Secondary thioamides, including N-benzyl derivatives, can undergo chemoselective S-arylation. A transition-metal-free approach utilizes diaryliodonium salts in the presence of a base. rsc.orgrsc.org This reaction generally favors S-arylation over N-arylation for acyclic thioamides, producing aryl thioimidates in good to excellent yields. rsc.orgresearchgate.net The reaction is proposed to proceed via a T-shaped hypervalent iodine intermediate. rsc.orgresearchgate.net Studies have shown that a variety of functional groups are tolerated on both the thioamide and the diaryliodonium salt. rsc.org

Another significant transformation is the intramolecular S-arylation. For example, N-Benzyl-2-(2-bromophenyl)-2-cyanopropanethioamide can undergo a chemoselective intramolecular S-arylation via an Ullmann reaction to yield novel 2-iminobenzothiolanes. nih.gov This process occurs without forming any N-arylated byproducts and is believed to proceed through a non-radical pathway. nih.gov

| Thioamide Substrate Type | Reagent/Condition | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Acyclic Secondary Thioamide | Diaryliodonium Salt / Base | Aryl Thioimidate (S-Arylation) | High S-selectivity | rsc.org, rsc.org |

| N-Benzyl-2-(2-bromophenyl)propanethioamide | CuI / K₂CO₃ (Ullmann conditions) | 2-Iminobenzothiolane (Intramolecular S-Arylation) | Chemoselective for S-arylation | nih.gov |

| Cyclic Thioamide (Thiolactam) | Diaryliodonium Salt / Base | N-Aryl Thioamide (N-Arylation) | Preferential N-selectivity | rsc.org |

The direct transformation of thioamides into esters requires the selective cleavage of the nitrogen-carbon bond of the thioamide (N-C(S)). This transformation is challenging but can be achieved under mild, transition-metal-free conditions, particularly by activating the thioamide nitrogen. One effective strategy involves the use of N,N-Boc2-thioamides. The two Boc (tert-butoxycarbonyl) groups on the nitrogen atom destabilize the thioamide bond, facilitating its cleavage and subsequent reaction with an alcohol to form a thionoester. nsf.gov

While direct esterification of N-benzyl thioamides is less commonly reported, related studies on N-benzyl-N-Boc-amides show that cesium carbonate can catalyze their conversion to esters under ambient, metal-free conditions. researchgate.netacs.org This suggests that appropriate N-activation is a key strategy for promoting the cleavage of the N-acyl or N-thioacyl bond in reactions with nucleophiles like alcohols. nsf.govacs.org

N-benzyl thioamide derivatives are excellent substrates for intramolecular cyclization reactions that form new carbon-sulfur bonds, leading to the synthesis of various sulfur-containing heterocycles. These reactions often proceed under metal-free conditions using hypervalent iodine(III) reagents as promoters. acs.orgrsc.org

For instance, using [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) or the more reactive fluoro-HTIB, thioamides can be rapidly cyclized at room temperature. acs.orgrsc.org This methodology allows for the construction of different ring sizes depending on the substrate structure.

1,3-Benzothiazines (six-membered rings) can be formed from the appropriate N-benzyl thioamide precursors. rsc.org

1,3-Benzothiazepines (seven-membered rings) can also be synthesized efficiently using this method. acs.orgfigshare.com

2-Aminobenzo[b]thiophenes are accessible through the cyclization of thioamides derived from 2-arylacetic acids. thieme-connect.com

An alternative green approach involves electrochemical synthesis. The intramolecular dehydrogenative C-S cross-coupling of N-aryl thioamides can be achieved under undivided electrolytic conditions to produce benzothiazoles without the need for an external chemical oxidant. rsc.org

| Starting Material | Reagent/Condition | Heterocyclic Product | Reference |

|---|---|---|---|

| N-arylmethyl Thioamide | HTIB / rt / 1 min | 1,3-Benzothiazine | rsc.org |

| N-arylpropyl Thioamide | fluoro-HTIB / air / rt / 1 min | 1,3-Benzothiazepine | acs.org, figshare.com |

| Thioamide of 2-arylacetic acid | HTIB (Koser's reagent) | 2-Aminobenzo[b]thiophene | thieme-connect.com |

| N-aryl Thioamide | Electrolysis / Base | Benzothiazole | rsc.org |

Desulfurization represents a key transformation of thioamides, converting them into the corresponding amides or amines. Various reagents have been developed to achieve this conversion efficiently and selectively.

A prominent method for converting thioamides to amides utilizes a hydrogen peroxide/zirconium(IV) chloride (H₂O₂/ZrCl₄) system in ethanol (B145695). organic-chemistry.orgthieme-connect.com This reaction is notable for its high yields (often up to 99%), short reaction times (minutes), and good chemoselectivity, tolerating a range of other functional groups. organic-chemistry.orgthieme-connect.com Another "green" approach involves visible-light photoredox catalysis with chlorophyll (B73375) as a natural photosensitizer, which uses air as the oxidant to convert thioamides to amides under mild conditions. rsc.org

For the conversion of thioamides to amines, which involves the complete removal of the sulfur atom and reduction of the thiocarbonyl group, both metal-free and metal-catalyzed methods are available.

Metal-free: A combination of the frustrated Lewis pair B(C₆F₅)₃ and a silane (B1218182) like PhSiH₃ can selectively cleave the C=S bond to furnish amines. researchgate.net Another protocol uses dimethylaminoborane (B1631071) (DMAB) in neat water. researchgate.net

Metal-catalyzed: An earth-abundant manganese catalyst, MnBr(CO)₅, has been used for the hydrogenative desulfurization of thioamides to either amines or imines, showing excellent chemoselectivity. nih.gov

| Reagent/System | Product | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / ZrCl₄ | Amide | Fast, high yield, chemoselective | organic-chemistry.org, thieme-connect.com |

| Visible light / Chlorophyll / Air | Amide | Metal-free, mild, aerobic | rsc.org |

| B(C₆F₅)₃ / PhSiH₃ | Amine | Transition-metal-free | researchgate.net |

| MnBr(CO)₅ / H₂ | Amine or Imine | Earth-abundant metal catalyst | nih.gov |

Catalytic Reaction Mechanisms involving N-Benzyl Thioamide Derivatives

The reactions involving N-benzyl thioamide derivatives are often facilitated by catalysts, and understanding their mechanisms is crucial for reaction optimization and development.

In the transition-metal-free S-arylation with diaryliodonium salts, the proposed mechanism involves the deprotonation of the thioamide by a base. The resulting thioamidate anion then engages with the diaryliodonium salt. It is suggested that this proceeds through a T-shaped iodine(III) intermediate. Subsequent ligand coupling from this intermediate leads to the formation of the S-arylated product (aryl thioimidate) and iodobenzene. rsc.orgresearchgate.net

The base-promoted N-debenzylation under aerobic conditions is thought to follow a non-catalytic but mechanistically distinct pathway. A strong base like KOtBu deprotonates the benzylic carbon. The resulting anion is then oxidized by molecular oxygen, leading to an unstable intermediate that fragments to the debenzylated amide and benzaldehyde. researchgate.net

In copper-catalyzed coupling reactions , such as the reaction of thioamides with donor/acceptor-substituted diazo compounds, a copper(I) catalyst like CuBr is found to be highly efficient. nih.gov The mechanism likely involves the formation of a copper carbene from the diazo compound. The thioamide then attacks this electrophilic species, leading to a series of intermediates that ultimately yield enamino esters or enaminones. This copper-catalyzed pathway is often more effective than those using rhodium(II) or ruthenium(II) catalysts for this specific transformation. nih.gov

For manganese-catalyzed hydrogenative desulfurization , the use of MnBr(CO)₅ is key. nih.gov While the exact mechanism is complex, it is distinct from typical hydrogenation pathways and avoids catalyst poisoning by the sulfur-containing substrate, a common issue with many transition metal catalysts. The reaction demonstrates excellent selectivity for the cleavage of the C=S bond over other reducible functional groups. nih.gov

Finally, the visible-light-promoted aerobic desulfurization relies on a photoredox catalytic cycle. Chlorophyll, acting as a photosensitizer, absorbs visible light and transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen then reacts with the thioamide, likely via a cycloaddition-type mechanism, leading to an intermediate that eliminates sulfur (as SOx) to form the corresponding amide. rsc.org

Solvent Effects on Reaction Kinetics and Selectivity

Direct and detailed research on the solvent effects on the reaction kinetics and selectivity of N-Benzyl-2-methylpropanethioamide is not extensively available in the current body of scientific literature. However, by examining studies on analogous thioamides, it is possible to infer the potential influence of solvents on the reactivity of this specific compound. The reactivity of the thioamide functional group is known to be sensitive to the surrounding solvent environment, which can affect reaction rates, product distributions, and even the conformational preferences of the molecule.

General principles indicate that solvent polarity, proticity (the ability to donate protons), and specific solute-solvent interactions such as hydrogen bonding play a crucial role in the chemical transformations of thioamides. For instance, solvents can influence the electronic character and stability of the ground state, transition states, and intermediates involved in a reaction.

Detailed Research Findings from Analogous Thioamides

To illustrate the principles of solvent effects on thioamide reactivity, findings from studies on structurally related compounds are presented below. These examples demonstrate how the choice of solvent can be a critical parameter in controlling the outcome of reactions involving the thioamide moiety.

Influence on Reaction Yield and Rate:

Table 1: Effect of Solvent on the Desulfurization of N-Phenylthiobenzamide to N-Phenylbenzamide. thieme-connect.com

| Solvent | Yield (%) | Time (min) |

|---|---|---|

| Acetonitrile | 94 | 2 |

| Ethanol | 92 | 2 |

| Chloroform (B151607) | 35 | 2 |

| Toluene (B28343) | 30 | 2 |

Similarly, kinetic studies on the formation of thiazoles from the reaction of thioamides and α-halo ketones have explored the effect of the dielectric constant of the medium on reaction rates. In the reaction between substituted thioamides and 3-chloroacetylacetone, the rate of reaction was observed to change with varying compositions of water-ethanol and water-isopropyl alcohol solvent systems, highlighting the role of the solvent environment in influencing the reaction kinetics. orientjchem.orgresearchgate.net

Table 2: Rate Constants for the Reaction of Thiobenzamide with 3-Chloroacetylacetone in a Water-Ethanol Solvent System. researchgate.net

| % Ethanol in Water | Dielectric Constant (D) | Rate Constant (k) in dm³mol⁻¹s⁻¹ |

|---|---|---|

| 30 | 62.5 | 0.000306 |

| 40 | 57 | 0.000346 |

| 50 | 51 | 0.000398 |

| 60 | 45 | 0.000467 |

| 70 | 39.5 | 0.000562 |

Influence on Reaction Selectivity and Pathway:

The solvent can also dictate the selectivity of a reaction, leading to different products under different solvent conditions. In the context of Eschenmoser coupling reactions involving primary thioamides, the choice of solvent and the nature of the base employed are critical factors that determine the reaction pathway. beilstein-journals.org For example, in nonpolar solvents like toluene or in refluxing ethanol without a strong base, the reaction may favor the formation of a thiazole (B1198619). beilstein-journals.org In contrast, using chlorinated solvents such as dichloromethane (B109758) or chloroform in the presence of a sufficiently strong base tends to promote the desired Eschenmoser coupling product. beilstein-journals.org This demonstrates a clear case of solvent- and base-dependent selectivity in the transformation of thioamides.

Influence on Conformational Equilibria:

Solvents can also influence the conformational properties of thioamides, such as the rotational barrier around the C-N bond and the equilibrium between Z and E isomers. The C-N bond in thioamides has a significant double bond character, leading to restricted rotation. Studies on N,N-dimethylthioformamide (DMTF) and N,N-dimethylthioacetamide (DMTA) have shown that the energy barrier for this rotation is solvent-dependent. nih.govacs.org The solvent effect is more pronounced for thioamides compared to their amide counterparts due to the larger ground-state dipole moment of the thioamide group. nih.govacs.org

Furthermore, for secondary thioamides, the solvent can influence the equilibrium between the Z and E conformers. Research on N-phenylthioacetamide has revealed that the preference for one isomer over the other is affected by the solvent's ability to form hydrogen bonds with the thioamide's N-H proton. acs.org

While these findings are for compounds other than this compound, they establish a strong precedent for the significant role that solvents are expected to play in modulating its reactivity, kinetics, and selectivity. Further empirical studies on this compound are necessary to elucidate the specific effects of different solvents on its chemical behavior.

Coordination Chemistry and Ligand Properties

N-Benzyl-2-methylpropanethioamide as a Ligand Precursor

Thioamides, the functional group class to which this compound belongs, are known to act as precursors for ligands in coordination chemistry. The sulfur and nitrogen atoms of the thioamide group can both serve as potential donor sites for coordination with metal ions. The specific use of this compound as a pro-ligand to synthesize metal complexes has been explored with metals such as tin(II). researchgate.net The synthesis of related thioamide ligands, such as (E)-N-(3-(4-methoxyphenyl)allyl)-2-methylpropanethioamide, is achieved through processes like reacting the corresponding amide with Lawesson's Reagent. However, detailed studies outlining the general applicability and versatility of this compound as a ligand precursor across a range of different metals are not extensively documented.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. sysrevpharm.orgrsc.orgbendola.com For thioamide ligands, the coordination can lead to the formation of various complex structures. The characterization of such complexes is crucial to understand their properties.

Elemental Analysis and Spectroscopic Investigation of Complexes

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized complex, providing the percentage composition of elements like carbon, hydrogen, and nitrogen. researchgate.netekb.eg This data is essential for confirming the stoichiometry of the metal-ligand complex.

Spectroscopic methods are employed to investigate the structure and bonding within the complexes.

Infrared (IR) Spectroscopy: This technique helps in identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation with a metal ion. biointerfaceresearch.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the structure of the ligand and how it changes upon coordination. The chemical shifts of protons and carbons near the donor atoms are particularly sensitive to the coordination environment. researchgate.netmdpi.com

UV-Visible Spectroscopy: This method is used to study the electronic transitions within the metal complexes, which can provide insights into the geometry of the coordination sphere around the metal ion. mdpi.com

Determination of Metal-Ligand Stoichiometry and Formation Constants

The metal-to-ligand ratio in a complex, known as stoichiometry, is a critical parameter. scirp.orglibretexts.orgscribd.com Techniques such as Job's method of continuous variation, the mole-ratio method, and elemental analysis are commonly used to determine this ratio. researchgate.netekb.eglibretexts.orgutwente.nl For instance, studies on other systems have determined 1:1, 1:2, and 2:1 metal-to-ligand ratios. rsc.orgresearchgate.net

The stability of a metal complex in solution is quantified by its formation constant (Kf) or stability constant. wordpress.comdalalinstitute.comlibretexts.orgsci-hub.ruscirp.org A high formation constant indicates a stable complex. dalalinstitute.comsci-hub.ru These constants are typically determined using techniques like potentiometry, spectrophotometry, or polarography. scirp.org There is no specific data available for the stoichiometry or formation constants of metal complexes involving this compound.

Geometric and Electronic Structures of Metal Complexes (e.g., DFT Studies)

Density Functional Theory (DFT) is a computational method used to model and predict the geometric and electronic structures of molecules. ajol.infoekb.egresearchgate.netrsc.org DFT calculations can optimize the geometry of a metal complex, predict its vibrational frequencies (for comparison with IR spectra), and calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajol.inforesearchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the complex. nih.gov While DFT studies have been performed on various Schiff base and thioamide complexes to corroborate experimental findings, researchgate.netresearchgate.netrsc.orgmdpi.com specific DFT investigations on metal complexes of this compound are not reported.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Prospects for Advanced Synthetic Methodologies

Future research could focus on developing more advanced and efficient synthetic methodologies for N-Benzyl-2-methylpropanethioamide and its derivatives. While transamidation is a viable route, exploring other modern synthetic methods could offer improvements in terms of yield, purity, and reaction conditions.

Catalytic Thionation: The most common method for thioamide synthesis is the thionation of the corresponding amide (N-Benzyl-2-methylpropanamide) using reagents like phosphorus pentasulfide or Lawesson's reagent. acs.org Investigating milder and more selective catalytic thionating agents could provide a more atom-economical and environmentally friendly route.

Copper-Catalyzed Synthesis: Recent advancements have demonstrated the use of copper catalysts for the synthesis of thioamides from various starting materials, including 1,2,3-thiadiazoles and amines. rsc.org Exploring a copper-catalyzed coupling of a suitable precursor with benzylamine (B48309) could offer a novel and efficient synthetic pathway.

Three-Component Reactions: One-pot, three-component reactions involving chlorohydrocarbons, amides, and elemental sulfur have been developed for thioamide synthesis. chemistryviews.org Adapting such a strategy could provide a convergent and efficient route to this compound.

Flow Chemistry: The implementation of continuous flow technologies could offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for the synthesis of this thioamide.

A summary of potential advanced synthetic routes is presented in Table 1.

Table 1: Potential Advanced Synthetic Methodologies for this compound

| Synthetic Method | Potential Advantages | Key Precursors |

|---|---|---|

| Catalytic Thionation | Milder conditions, higher selectivity | N-Benzyl-2-methylpropanamide |

| Copper-Catalyzed Coupling | High efficiency, broad substrate scope | Suitable sulfur-containing precursor, Benzylamine |

| Three-Component Reaction | Convergent, one-pot synthesis | Appropriate chloro-hydrocarbon, Amide, Elemental sulfur |

Potential for Novel Material Applications

The unique properties of the thioamide group suggest that this compound could be a valuable building block for novel materials. Future research should explore its potential in the following areas:

Supramolecular Polymers: Thioamides are known to form strong, directional hydrogen bonds, which can be exploited for the self-assembly of supramolecular polymers. tue.nlnih.gov The N-benzyl and isopropyl groups in this compound could influence the packing and properties of such self-assembled structures.

Degradable Polymers: The thioamide linkage can be incorporated into polymer backbones to create degradable materials. acs.orgnih.gov The synthesis of polymers containing the this compound moiety could lead to new materials with tunable degradation profiles.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur and nitrogen atoms of the thioamide group make it a versatile ligand for coordinating with metal ions. ucj.org.uascispace.com This could be leveraged to construct coordination polymers or MOFs with interesting electronic, magnetic, or catalytic properties.

Resins for Ion Adsorption: Resins containing thioamide groups have been shown to have a good adsorption capacity for heavy metal ions like mercury. patsnap.com this compound could be functionalized and incorporated into polymer resins for environmental remediation applications.

Directions for Further Theoretical and Mechanistic Studies

To fully understand and predict the behavior of this compound, detailed theoretical and mechanistic studies are crucial.

Conformational Analysis and Tautomerism: Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape and the thione-thiol tautomerism of the molecule. scispace.comnih.gov Understanding the relative energies of different conformers and tautomers is essential for predicting its reactivity and spectroscopic properties.

Reaction Mechanism Elucidation: The mechanisms of key reactions, such as its synthesis via transamidation or its potential hydrolysis, can be investigated using computational methods. nih.govrsc.org This would provide insights into the transition states and intermediates involved, aiding in the optimization of reaction conditions.

Electronic Structure and Reactivity Descriptors: Calculation of electronic properties like the dipole moment, frontier molecular orbital energies, and electrostatic potential maps can provide a deeper understanding of its reactivity. frontiersin.org For instance, the calculated dipole moment is a crucial parameter for the potential detection of molecules in the interstellar medium. nih.gov

Self-Assembly and Intermolecular Interactions: Molecular dynamics simulations could be used to model the self-assembly behavior of this compound and to understand the nature and strength of the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the formation of larger aggregates. researchgate.net

By pursuing these research directions, the scientific community can move beyond the current limited understanding of this compound and unlock its potential for a wide range of applications in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-Benzyl-2-methylpropanethioamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves substituting the carbonyl group in amides with thioamide functionality. For example, using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀) to convert precursor amides (e.g., N-Benzyl-2-methylpropanamide) into thioamides. Reaction conditions such as solvent choice (e.g., toluene or THF), temperature (80–120°C), and reaction time (4–12 hours) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the thioamide .

Q. How can researchers verify the molecular identity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic thioamide signals (e.g., δ ~200–220 ppm for C=S in -NMR).

- IR : Confirm the presence of thioamide C=S stretch (~1200–1250 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to match the molecular formula (e.g., CHNS) and isotopic pattern.

Cross-reference data with authoritative databases like NIST Chemistry WebBook .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Based on safety data for structurally similar compounds:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from moisture and oxidizers.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or tautomerism (thione-thiol equilibrium). To resolve:

- Replicate synthesis under controlled conditions (e.g., inert atmosphere).

- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

- Compare data with peer-reviewed crystallographic reports (e.g., Acta Crystallographica Section E for analogous compounds) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

- Methodological Answer :

- Synthetic Modifications : Vary substituents on the benzyl or methyl groups to assess steric/electronic effects.

- In Vitro Assays : Use enzyme kinetics (e.g., IC) with purified targets (e.g., proteases) to quantify inhibition.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide SAR .

Q. How does the thioamide group influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC or LC-MS.

- Kinetic Analysis : Calculate half-life (t) and activation energy (E) using Arrhenius plots.

- Mechanistic Insights : Identify degradation products (e.g., hydrolysis to carboxylic acid) via MS/MS fragmentation .

Q. What advanced analytical techniques are required to distinguish this compound from its oxygenated analog (amide)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.